molecular formula C18H15BrN2O3S B2993542 (E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 315241-85-1

(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2993542
CAS No.: 315241-85-1
M. Wt: 419.29
InChI Key: KEGCRBWGOSSVSW-LFIBNONCSA-N
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Description

(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a synthetic compound based on the 4-thiazolidinone scaffold, a heterocyclic core of significant interest in medicinal chemistry . This scaffold is known for its diverse biological activities and is present in several FDA-approved drugs for various diseases . The specific structure of this compound features a bromophenyl-furan moiety linked via a methylidene bridge to the 4-thiazolidinone core, where a morpholine group is substituted at the 2-position. Compounds with this scaffold are frequently investigated as promising candidates in oncology research . They have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This activity is often evidenced by the reduction of mitochondrial membrane potential and the activation of key executioner caspases . Furthermore, research on analogous 4-thiazolidinone derivatives suggests their anticancer potential may also involve the generation of reactive oxygen species (ROS) and the modulation of critical apoptotic proteins such as tumor protein p53 . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(5E)-5-[[5-(2-bromophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCRBWGOSSVSW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a member of the thiazole family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H15BrN2O2S\text{C}_{18}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}

This compound exhibits a unique arrangement of functional groups that contribute to its biological activity. The presence of the furan and thiazole moieties is particularly significant in enhancing its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that various thiazole derivatives demonstrated effective inhibition against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus18
(E)-5-(4-nitrophenyl)furan-2-carboxamideEscherichia coli16
4-Bromophenyl thiazol derivativesKlebsiella pneumoniae20

The efficacy of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit critical enzymatic pathways .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A recent study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assay
In an experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, promoting apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring (position and halogen/nitro groups) and the thiazole moiety (e.g., hydrazinyl, anilino, or morpholino groups). These variations influence electronic properties, solubility, and biological activity.

Antifungal vs. Anticancer Activity

  • Antifungal : Analogs with nitro and chloro substituents (e.g., ) exhibit moderate antifungal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) . The target compound’s bromo group may offer comparable or improved activity due to similar electronegativity.
  • Anticancer: Hydrazinyl-4-chlorophenyl thiazoles () show promising activity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity, suggesting morpholino-substituted analogs could achieve similar or better profiles .

Q & A

Q. What experimental controls are critical for in vivo toxicity studies?

  • Methodology : Use ICR mice dosed orally (10–100 mg/kg) for 28 days. Include vehicle controls (e.g., 0.5% carboxymethylcellulose) and monitor body weight, organ histopathology, and serum biomarkers (ALT, AST). Compare with structurally related compounds (e.g., 5-iodophenyl analogs) to isolate toxicity attributable to the bromophenyl group .

Contradiction Analysis

Q. How to address conflicting reports on oxidative vs. hydrolytic degradation dominance?

  • Resolution : Replicate studies under controlled O₂ levels. Under nitrogen, hydrolytic pathways (e.g., morpholine ring opening) dominate, while aerobic conditions favor oxidation (e.g., furan epoxidation). Use LC-MS/MS to quantify degradation products and assign pathways conclusively .

Q. Why do bioactivity results vary between recombinant enzymes and cell-based assays?

  • Resolution : Recombinant systems lack cellular context (e.g., membrane transporters or metabolizing enzymes). Validate hits in primary cells (e.g., human aortic smooth muscle cells for AT1 studies) and confirm target engagement via cellular thermal shift assays (CETSA) .

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